![molecular formula C16H17ClN2O3S B2689007 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one CAS No. 565168-21-0](/img/structure/B2689007.png)
2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with the CAS Number 565168-21-0 . It has a molecular weight of 352.84 . The IUPAC name for this compound is 1-(chloroacetyl)-4-(2-naphthylsulfonyl)piperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用
Analytical Derivatization in Chromatography
2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one has been explored for its applications in analytical chemistry, specifically in liquid chromatography. A sulfonate reagent related to this compound was synthesized for analytical derivatization, facilitating sensitive detection after tagging to an analyte. The derivatized compounds show enhanced detection capabilities in high-performance liquid chromatography (HPLC) with fluorometric detection, demonstrating the reagent's utility in increasing sensitivity and specificity in the analysis of various analytes (Wu et al., 1997).
Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth
Research into the compound's derivatives indicates potential biomedical applications, particularly in neurology. A study on a related compound, 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252), highlighted its role in enhancing nerve growth factor (NGF)-induced neurite outgrowths. This suggests potential therapeutic applications in neurodegenerative diseases or nerve repair, highlighting the compound's significance in promoting neuronal health and recovery (Williams et al., 2010).
Potential Anticonvulsant Properties
Further investigations into derivatives of 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one have explored their pharmacological potential. Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives were synthesized and tested for anticonvulsant activity. These compounds showed significant promise in delaying strychnine-induced seizures in vivo, suggesting their potential as anticonvulsant agents. This research opens the door to developing new therapeutic options for managing epilepsy and other seizure-related disorders (Ghareb et al., 2017).
Antimicrobial Applications
The chemical versatility of 2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one and its derivatives extends to antimicrobial applications. A novel ligand precursor incorporating this compound synthesized mononuclear transition metal dithiocarbamate complexes, which demonstrated strong fluorescence emission and significant antimicrobial activity against various pathogens. Such findings underscore the potential of these compounds in developing new antimicrobial agents to combat resistant bacteria and fungi, addressing the urgent need for novel antibiotics in the face of growing antimicrobial resistance (Verma & Singh, 2015).
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-12-16(20)18-7-9-19(10-8-18)23(21,22)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNFLIPONNNICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


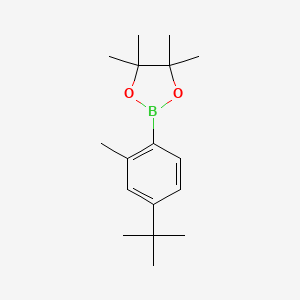
![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)
![Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2688929.png)
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2688932.png)
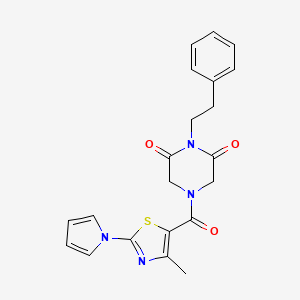

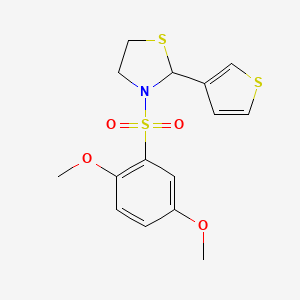



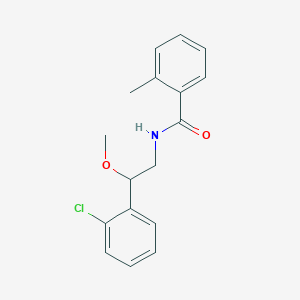
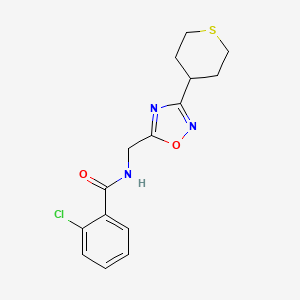
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)